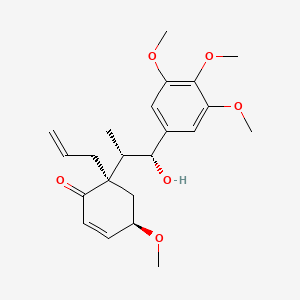
Megaphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Megaphone is an aliphatic alcohol.
Applications De Recherche Scientifique
Cancer Treatment
Megaphone's primary application lies in its potential as an anticancer agent. Research indicates that it inhibits the growth of several human carcinoma cells. Notably, studies have shown its effectiveness against nasopharyngeal carcinoma cells through various mechanisms:
- Cytotoxic Activity : this compound disrupts essential cellular processes in cancer cells, leading to apoptosis (programmed cell death) and inhibiting proliferation .
- Molecular Interactions : Recent studies have employed molecular docking simulations to understand how this compound interacts with key growth factor receptors involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor (VEGF)
- Fibroblast Growth Factor Receptor (FGFR)
- Cyclin D1 (CD1)
These interactions suggest that this compound may serve as a lead compound for developing targeted therapies against resistant cancer types .
Case Studies
- In Vitro Studies : In experiments conducted during the 1960s and 1970s, alcoholic extracts from Aniba megaphylla roots demonstrated significant inhibitory effects on nasopharyngeal carcinoma cell lines. Subsequent isolation of this compound confirmed its active role in this inhibition .
- Mechanistic Studies : A recent study detailed the interactions between this compound and various growth factor receptors using advanced computational methods. The findings indicated that this compound exhibits the strongest inhibitory action on EGFR, which is crucial for tumor growth and survival .
Propriétés
Numéro CAS |
64332-37-2 |
|---|---|
Formule moléculaire |
C22H30O6 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(4R,6R)-6-[(1R,2S)-1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]-4-methoxy-6-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H30O6/c1-7-10-22(13-16(25-3)8-9-19(22)23)14(2)20(24)15-11-17(26-4)21(28-6)18(12-15)27-5/h7-9,11-12,14,16,20,24H,1,10,13H2,2-6H3/t14-,16+,20-,22-/m1/s1 |
Clé InChI |
JCRROBQLLRCCAV-SQKDIAQBSA-N |
SMILES |
CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C |
SMILES isomérique |
C[C@H]([C@H](C1=CC(=C(C(=C1)OC)OC)OC)O)[C@]2(C[C@H](C=CC2=O)OC)CC=C |
SMILES canonique |
CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C |
Key on ui other cas no. |
64332-37-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















